Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
CAS No.: 2090828-24-1
Cat. No.: VC6035121
Molecular Formula: C9H5BrF4O2
Molecular Weight: 301.035
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090828-24-1 |
---|---|
Molecular Formula | C9H5BrF4O2 |
Molecular Weight | 301.035 |
IUPAC Name | methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |
Standard InChI | InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3 |
Standard InChI Key | PVZVIHCUXKVVFI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate belongs to the class of fluorinated benzoate esters. Its IUPAC name is methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, and its structural identity is further defined by the following identifiers:
Property | Value |
---|---|
Molecular Formula | C₉H₅BrF₄O₂ |
Molecular Weight | 301.035 g/mol |
SMILES | COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |
InChIKey | PVZVIHCUXKVVFI-UHFFFAOYSA-N |
CAS Number | 2090828-24-1 |
PubChem Compound ID | 131310739 |
The compound’s structure is distinguished by the strategic placement of halogens and the trifluoromethyl group, which collectively enhance its reactivity in substitution and coupling reactions. The bromine atom serves as a leaving group, while the fluorine and trifluoromethyl groups stabilize the aromatic ring through electron-withdrawing effects.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate involves multi-step organic reactions, often beginning with o-fluorobenzonitrile as a precursor. A patented method (CN102795993B) outlines a four-step process to synthesize 2-bromo-6-fluorobenzoic acid, which can subsequently undergo esterification to yield the target compound :
A final esterification step with methanol introduces the methyl ester group, completing the synthesis. Industrial-scale production often employs continuous flow reactors to enhance yield and purity.
Optimization Challenges
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Comparative Analysis of Related Compounds
Compound Name | Substituents | Molecular Weight | Key Applications |
---|---|---|---|
2-Bromo-6-fluorobenzoic acid | Br (2), F (6), COOH (1) | 233.01 g/mol | Precursor for ester synthesis |
Methyl 3-bromo-5-(trifluoromethyl)benzoate | Br (3), CF₃ (5) | 283.04 g/mol | Meta-directed coupling |
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate | Cl (2), F (5), CF₃ (3) | 270.61 g/mol | Agrochemical intermediates |
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